

2-Chloro-4-morpholinobenzoic acid literature review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-4-morpholinobenzoic acid

Cat. No.: B172577

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-4-morpholinobenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-morpholinobenzoic acid is a synthetic organic compound featuring a chlorinated benzoic acid scaffold substituted with a morpholine moiety. While specific detailed literature on this exact molecule is sparse, its structural motifs are present in compounds with documented biological activities, suggesting its potential as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on analogous reactions, and an exploration of potential biological activities inferred from related compounds. This document aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of **2-Chloro-4-morpholinobenzoic acid** and its derivatives.

Chemical Properties and Data

2-Chloro-4-morpholinobenzoic acid is characterized by the following identifiers and properties.

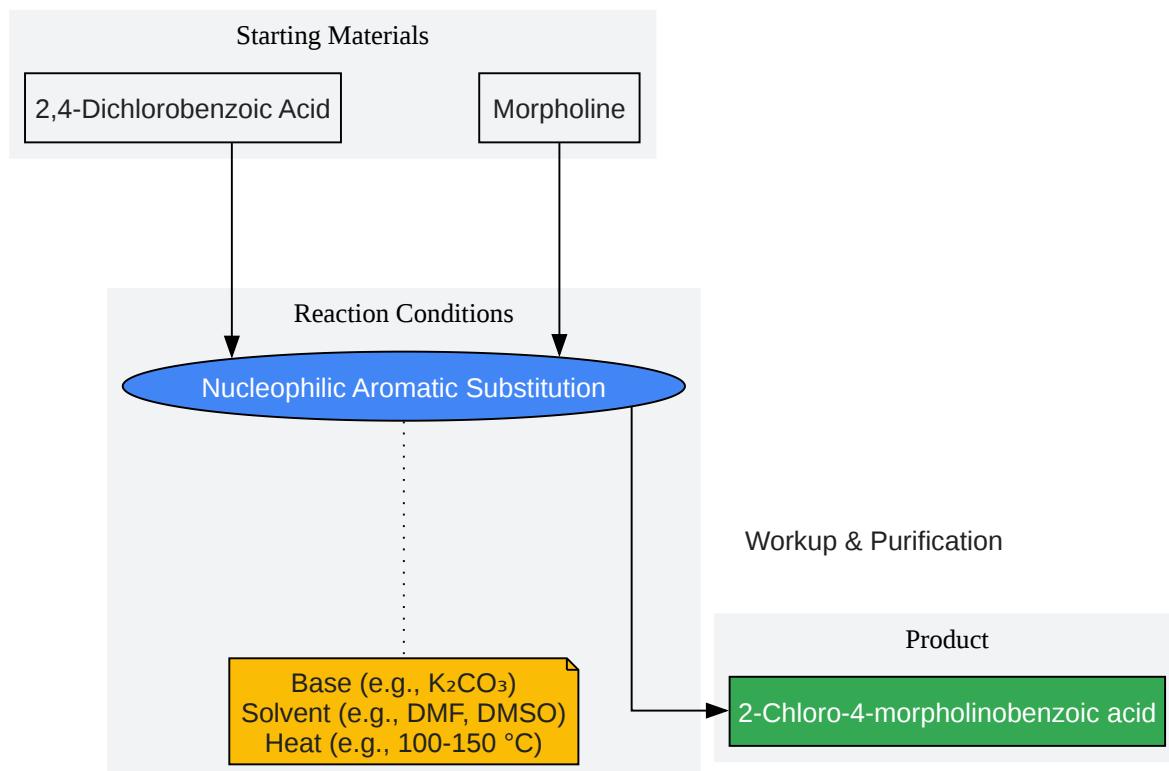
Property	Value	Reference
CAS Number	175153-55-6	[1]
Molecular Formula	C ₁₁ H ₁₂ CINO ₃	[1]
Molecular Weight	241.67 g/mol	[1]
Canonical SMILES	C1COCCN1C2=CC(=C(C=C2)C(=O)O)Cl	[1]
InChI Key	AJCOZBPUPGTLME-UHFFFAOYSA-N	[1]
Predicted XlogP	2.0	[1]
Predicted Hydrogen Bond Donors	1	[1]
Predicted Hydrogen Bond Acceptors	4	[1]

Table 1: Physicochemical Properties of **2-Chloro-4-morpholinobenzoic acid**.

Adduct Ion	Predicted m/z
[M+H] ⁺	242.05785
[M+Na] ⁺	264.03979
[M-H] ⁻	240.04329
[M+NH ₄] ⁺	259.08439
[M+K] ⁺	280.01373

Table 2: Predicted Mass Spectrometry Data for **2-Chloro-4-morpholinobenzoic acid**.[\[1\]](#)

Synthesis and Experimental Protocols


While a specific, detailed experimental protocol for the synthesis of **2-Chloro-4-morpholinobenzoic acid** is not readily available in the reviewed literature, a plausible and

efficient synthetic route can be proposed based on established chemical transformations, particularly the nucleophilic aromatic substitution of a di-halogenated benzoic acid or a related nitro-substituted precursor. Two primary strategies are outlined below:

Proposed Synthesis Route 1: Nucleophilic Aromatic Substitution of 2,4-Dichlorobenzoic Acid

A direct and likely effective method for the synthesis of **2-Chloro-4-morpholinobenzoic acid** is the nucleophilic aromatic substitution of 2,4-dichlorobenzoic acid with morpholine. This reaction is anticipated to proceed with regioselectivity for the substitution of the chlorine atom at the 4-position, which is activated by the electron-withdrawing carboxylic acid group.

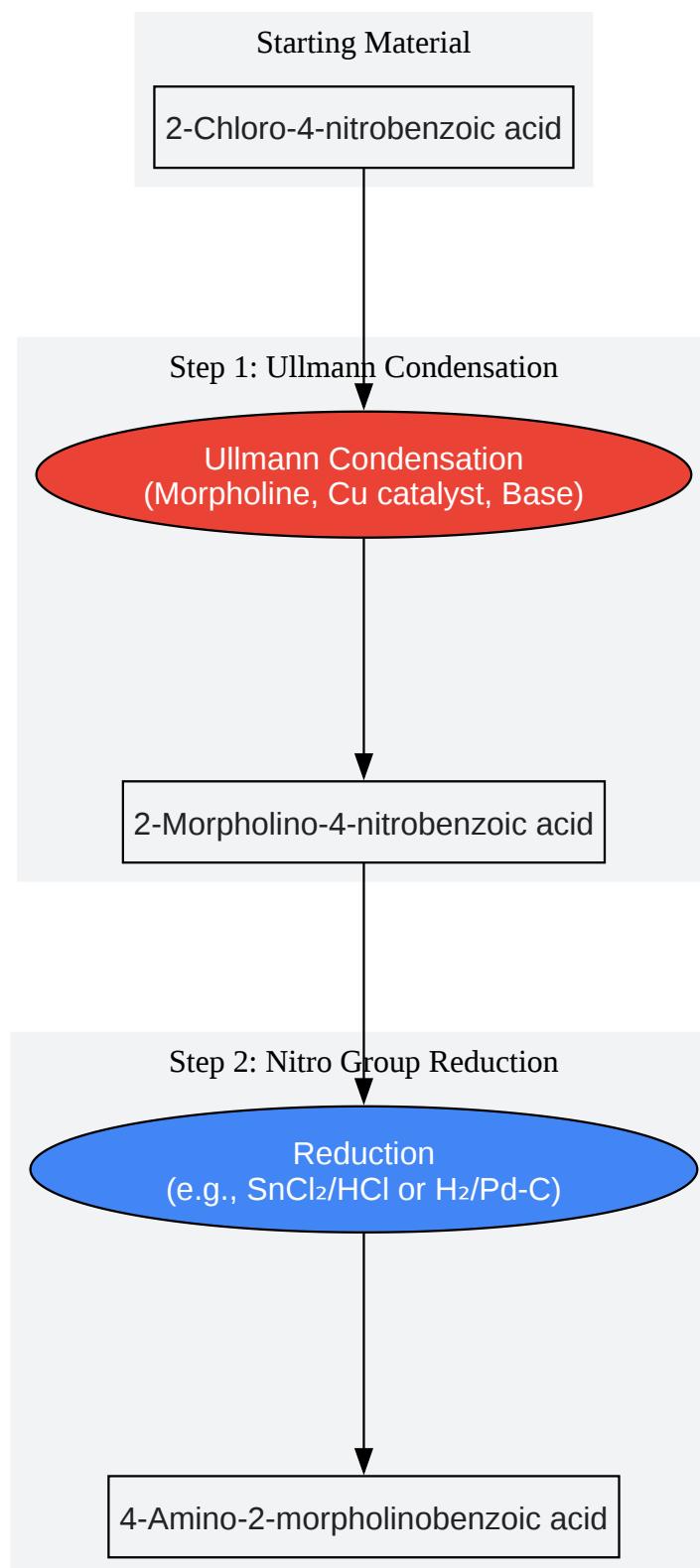
DOT Diagram: Proposed Synthesis of **2-Chloro-4-morpholinobenzoic acid**

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-Chloro-4-morpholinobenzoic acid**.

Detailed Experimental Protocol (Hypothetical):

- Materials:
 - 2,4-Dichlorobenzoic acid (1 equivalent)
 - Morpholine (1.5 - 2 equivalents)
 - Potassium carbonate (K_2CO_3) or another suitable base (2-3 equivalents)


- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
- Hydrochloric acid (HCl) for acidification
- Ethyl acetate for extraction
- Anhydrous sodium sulfate (Na_2SO_4) for drying
- Silica gel for column chromatography

- Procedure:
 - To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichlorobenzoic acid, the solvent (DMF or DMSO), and the base (e.g., K_2CO_3).
 - Stir the mixture at room temperature for 10-15 minutes to ensure good dispersion.
 - Add morpholine to the reaction mixture.
 - Heat the reaction mixture to 100-150 °C and maintain this temperature for several hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).
 - After the reaction is complete, cool the mixture to room temperature.
 - Pour the reaction mixture into water and acidify with HCl to a pH of approximately 2-3. This will precipitate the carboxylic acid product.
 - Extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
 - Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure **2-Chloro-4-morpholinobenzoic acid**.

Alternative Synthesis via Ullmann Condensation

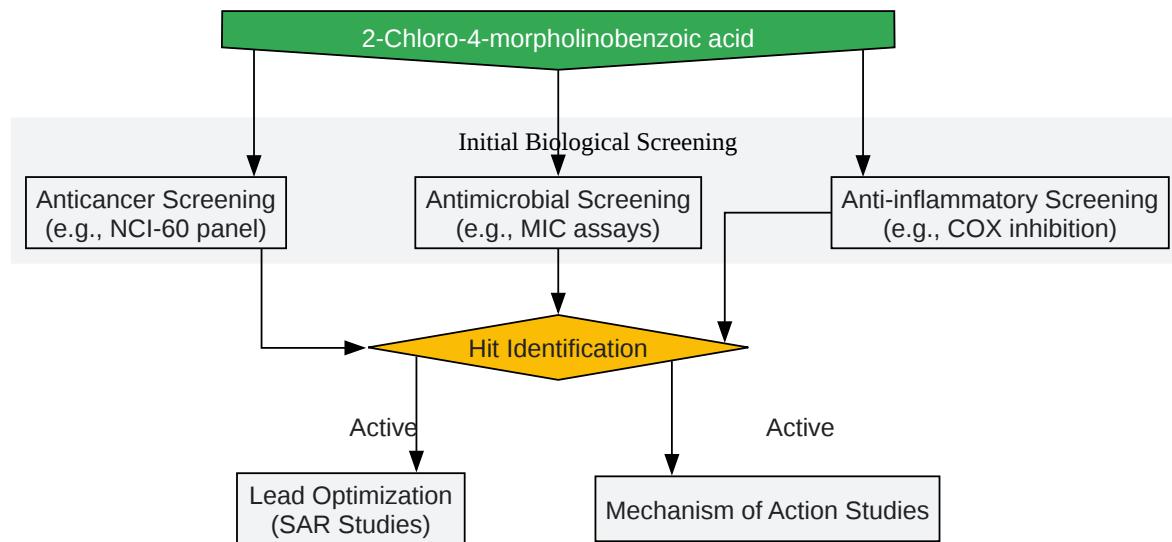
An alternative, well-established method for the formation of the C-N bond is the Ullmann condensation. This copper-catalyzed reaction could be employed to couple morpholine with a suitable aryl halide. A plausible starting material for this route would be 2-chloro-4-nitrobenzoic acid.

DOT Diagram: Ullmann Condensation Route

[Click to download full resolution via product page](#)

Caption: Alternative synthesis via Ullmann condensation.

Potential Biological Activities and Screening Workflow


While no specific biological activities have been reported for **2-Chloro-4-morpholinobenzoic acid**, the structural components of the molecule are found in compounds with a range of pharmacological effects. The morpholine ring is a common feature in many approved drugs, and substituted benzoic acids are known to exhibit diverse biological activities.

Inferred Potential Activities from Related Compounds:

- Anticancer Activity: Derivatives of 2-morpholinobenzoic acid have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling.
- Anti-inflammatory Activity: The morpholine moiety is present in several compounds with anti-inflammatory properties.
- Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial effects.

Given the lack of specific data, a logical first step for a researcher would be to perform a broad biological screening of **2-Chloro-4-morpholinobenzoic acid**.

DOT Diagram: Biological Screening Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for biological evaluation.

Conclusion

2-Chloro-4-morpholinobenzoic acid represents an under-investigated molecule with potential for further exploration in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and outlines plausible synthetic strategies based on established chemical principles. The absence of reported biological data presents an opportunity for novel research to uncover its potential therapeutic applications. The proposed experimental protocols and screening workflows offer a starting point for researchers to synthesize and evaluate this compound and its derivatives. Further investigation is warranted to fully elucidate the chemical and biological profile of **2-Chloro-4-morpholinobenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-4-morpholinobenzoic acid literature review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b172577#2-chloro-4-morpholinobenzoic-acid-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com